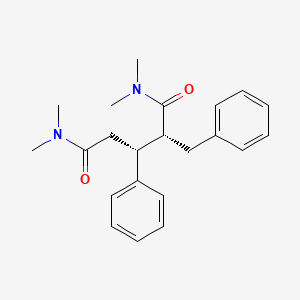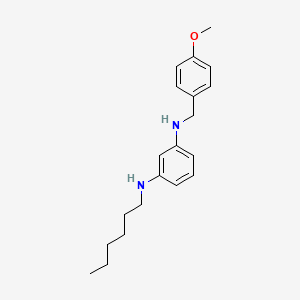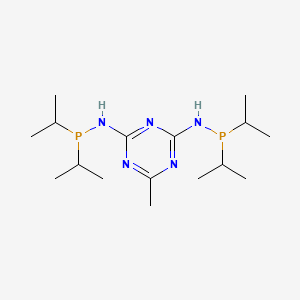
3-(n-Docosylamino)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(n-Docosylamino)-pyridine (3-DAP) is a synthetic compound that has been extensively studied in scientific research due to its unique properties. It is a heterocyclic amine that contains a pyridine ring and a docosylamino group, which can be used as both a ligand and an intermediate in a variety of reactions. 3-DAP has been used in a variety of fields, including catalysis, materials science, and drug discovery, and has been found to be a very useful tool for many types of scientific research.
Wissenschaftliche Forschungsanwendungen
3-(n-Docosylamino)-pyridine has been used in a variety of scientific research applications, including catalysis, materials science, and drug discovery. In catalysis, 3-(n-Docosylamino)-pyridine has been used as a ligand in a variety of reactions, including the Heck reaction, the Suzuki reaction, and the Sonogashira coupling. In materials science, 3-(n-Docosylamino)-pyridine has been used in the synthesis of polymers, nanomaterials, and organic semiconductors. In drug discovery, 3-(n-Docosylamino)-pyridine has been used as a ligand for the development of new drugs, as well as for the optimization of existing drugs.
Wirkmechanismus
The mechanism of action of 3-(n-Docosylamino)-pyridine is not fully understood, but it is believed to involve the formation of a complex between the pyridine ring and the docosylamino group. This complex is believed to be responsible for the unique properties of 3-(n-Docosylamino)-pyridine, such as its ability to act as both a ligand and an intermediate in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(n-Docosylamino)-pyridine are not yet fully understood, as it has not been extensively studied in humans. However, 3-(n-Docosylamino)-pyridine has been found to be non-toxic in animal studies, and it has been found to be non-mutagenic in bacterial studies. It is believed that 3-(n-Docosylamino)-pyridine may have some beneficial effects on the body, as it has been found to have anti-inflammatory and antioxidant properties in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(n-Docosylamino)-pyridine in lab experiments is its ability to act as both a ligand and an intermediate in a variety of reactions. This makes it a very versatile tool for scientific research. However, 3-(n-Docosylamino)-pyridine also has some limitations, such as its relatively low solubility in some solvents and its relatively high cost.
Zukünftige Richtungen
The future of 3-(n-Docosylamino)-pyridine is bright, as its unique properties make it a very useful tool for scientific research. There are several potential future directions for 3-(n-Docosylamino)-pyridine research, including the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the development of new applications for 3-(n-Docosylamino)-pyridine in materials science and drug discovery. Additionally, research into the mechanism of action of 3-(n-Docosylamino)-pyridine could provide valuable insight into its unique properties.
Synthesemethoden
3-(n-Docosylamino)-pyridine can be synthesized through a variety of methods, including the use of a Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. In the Grignard reaction, a pyridine derivative is reacted with a Grignard reagent to form 3-(n-Docosylamino)-pyridine. In the Knoevenagel condensation, an aldehyde is reacted with a secondary amine to form 3-(n-Docosylamino)-pyridine. In the Wittig reaction, a phosphonium salt is reacted with an alkyl halide to form 3-(n-Docosylamino)-pyridine. All of these methods have been found to be effective in producing 3-(n-Docosylamino)-pyridine in high yields.
Eigenschaften
IUPAC Name |
N-docosylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-29-27-23-22-24-28-26-27/h22-24,26,29H,2-21,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPNFZJERBNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(n-Docosylamino)-pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














